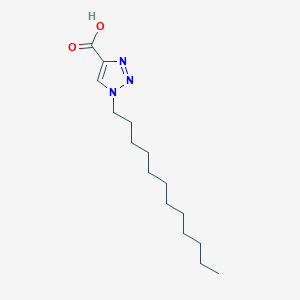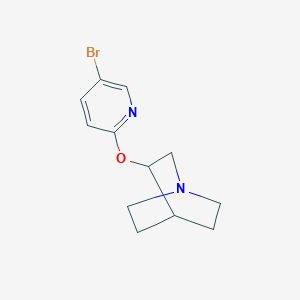
2-(2-(Piperidin-1-yl)ethoxy)-5-bromopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Piperidin-1-yl)ethoxy)-5-bromopyridine is a chemical compound with the molecular formula C12H15BrN2O It is known for its unique structure, which combines a quinuclidine moiety with a bromopyridine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Piperidin-1-yl)ethoxy)-5-bromopyridine typically involves the reaction of 5-bromopyridine-2-ol with quinuclidine. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction conditions usually include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Piperidin-1-yl)ethoxy)-5-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a catalyst.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-(2-(Piperidin-1-yl)ethoxy)-5-bromopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-(Piperidin-1-yl)ethoxy)-5-bromopyridine involves its interaction with specific molecular targets. The bromopyridine group can interact with various enzymes or receptors, while the quinuclidine moiety can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(5-Chloropyridin-2-yl)oxy]quinuclidine
- 3-[(5-Fluoropyridin-2-yl)oxy]quinuclidine
- 3-[(5-Iodopyridin-2-yl)oxy]quinuclidine
Uniqueness
2-(2-(Piperidin-1-yl)ethoxy)-5-bromopyridine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens might not. This uniqueness can be leveraged in the design of new compounds with tailored properties and reactivity .
Eigenschaften
Molekularformel |
C12H15BrN2O |
|---|---|
Molekulargewicht |
283.16 g/mol |
IUPAC-Name |
3-(5-bromopyridin-2-yl)oxy-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H15BrN2O/c13-10-1-2-12(14-7-10)16-11-8-15-5-3-9(11)4-6-15/h1-2,7,9,11H,3-6,8H2 |
InChI-Schlüssel |
KFCZEBVNBBGBRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1C(C2)OC3=NC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
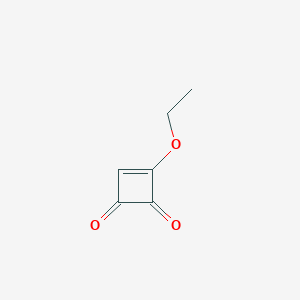
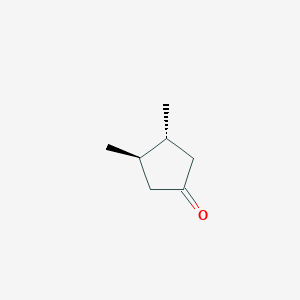
![4-[[4-(3,4-Dichlorophenoxy)-1-piperidinyl]methyl]-1,2-cyclopentanediol](/img/structure/B8684023.png)
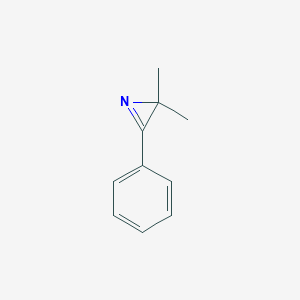
![2-{[(Propan-2-ylidene)amino]oxy}ethyl 2-bromopropanoate](/img/structure/B8684037.png)
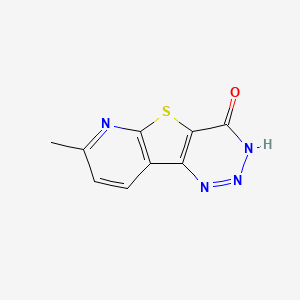
![3-[(Diethylamino)oxy]-N-(2,4,4-trimethylpentan-2-YL)propanamide](/img/structure/B8684047.png)
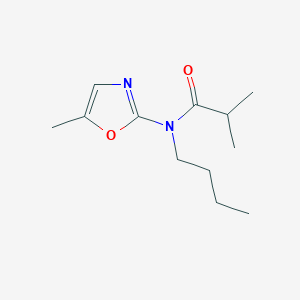
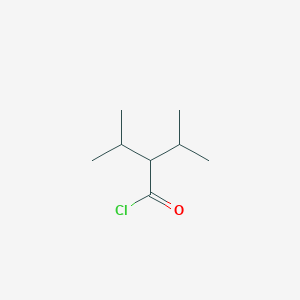
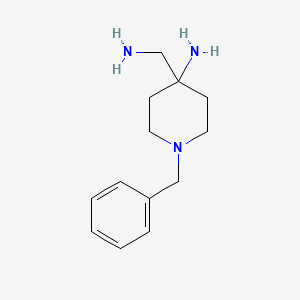
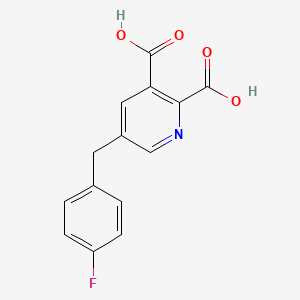
![2-[4-(prop-2-enylamino)phenyl]acetic acid](/img/structure/B8684073.png)
![1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B8684081.png)
